molecular formula C10H16O B14137182 2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde CAS No. 4350-73-6

2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde

Cat. No.: B14137182
CAS No.: 4350-73-6
M. Wt: 152.23 g/mol
InChI Key: LOPKRZWYKAXBPL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O and a molecular weight of 152.236 g/mol This compound is characterized by a cyclohexane ring substituted with a dimethyl group and a methylene group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst . The reaction typically requires specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: 2,2-Dimethyl-6-methylidenecyclohexane-1-carboxylic acid

    Reduction: 2,2-Dimethyl-6-methylidenecyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s molecular targets and pathways depend on its specific application and the biological system in which it is used .

Comparison with Similar Compounds

2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-6-methylidenecyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7,9H,1,4-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKRZWYKAXBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448706
Record name Cyclohexanecarboxaldehyde, 2,2-dimethyl-6-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4350-73-6
Record name Cyclohexanecarboxaldehyde, 2,2-dimethyl-6-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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